4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
4-[4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is an intriguing compound known for its unique structure and diverse chemical properties. This compound is part of the pyrazolopyridine family, characterized by its fused pyrazole and pyridine rings. The presence of functional groups like difluoromethyl and ethylphenyl further enriches its chemical behavior, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multi-step organic reactions. A common approach starts with the preparation of the pyrazolopyridine core, followed by the introduction of the difluoromethyl group and the ethylphenyl substituent. The final step usually involves the coupling of this intermediate with benzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production often utilizes catalytic processes to enhance the yield and reduce production costs. Catalysts such as palladium or copper complexes are employed to facilitate the coupling reactions. Optimized reaction conditions, including temperature, pressure, and solvent systems, are crucial to achieve high purity and yield in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of reactions, including:
Oxidation: : Can occur at the methyl or ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: : The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: : Halogen atoms or other substituents on the aromatic rings can be replaced via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions are commonly used.
Major Products
Oxidation: : 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzaldehyde or corresponding acids.
Reduction: : Compounds with fewer fluorine atoms.
Substitution: : Derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is valuable in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: : Used in the synthesis of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on its structural compatibility. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, which can lead to various biological outcomes.
Comparison with Similar Compounds
4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-[4-(trifluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by a trifluoromethyl group.
4-[4-(difluoromethyl)-6-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by a methyl group instead of ethyl on the phenyl ring.
4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by an ethyl group instead of a methyl on the pyrazolo ring.
Conclusion
This compound stands out for its complex structure and diverse applications. Whether in research or industry, its unique properties make it a compound of significant interest.
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c1-3-14-4-6-15(7-5-14)19-12-18(21(24)25)20-13(2)27-28(22(20)26-19)17-10-8-16(9-11-17)23(29)30/h4-12,21H,3H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQOZZNWCLBXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.